molecular formula C15H15ClN2O2S B11687079 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11687079
M. Wt: 322.8 g/mol
InChI Key: WYDNGTXUNQOIMV-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a thiophene ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the hydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with 3-methylthiophene-2-carbaldehyde: The final step involves the condensation of the hydrazide with 3-methylthiophene-2-carbaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    3-methylthiophene-2-carbaldehyde: Another precursor used in the synthesis.

    Hydrazides: A class of compounds with similar functional groups.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H15ClN2O2S/c1-10-5-6-21-14(10)8-17-18-15(19)9-20-13-4-3-12(16)7-11(13)2/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+

InChI Key

WYDNGTXUNQOIMV-CAOOACKPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.